molecular formula C16H20N4O3 B2457564 methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate CAS No. 2034561-13-0

methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate

Cat. No.: B2457564
CAS No.: 2034561-13-0
M. Wt: 316.361
InChI Key: JLEUQDORWDZNRA-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a synthetic organic compound that features a triazole ring, a benzoate ester, and a carbamoyl group. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between an amine and an isocyanate.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable scaffold for drug development.

Properties

IUPAC Name

methyl 4-[[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)14(8-20-10-17-9-18-20)19-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-7,9-11,14H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUQDORWDZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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